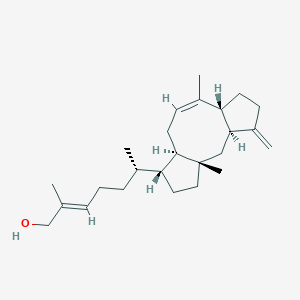
Ceroplastol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ceroplastol is a chemical compound that has been extensively researched for its potential applications in scientific research. It is a synthetic compound that is primarily used in laboratory experiments to study its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Ceroplastol has been extensively researched for its potential applications in scientific research. It has been used in various laboratory experiments to study its effects on different biological systems. Some of the scientific research applications of Ceroplastol include:
1. Study of lipid metabolism: Ceroplastol has been used to study the effects of lipids on different biological systems.
2. Study of oxidative stress: Ceroplastol has been used to study the effects of oxidative stress on different biological systems.
3. Study of inflammation: Ceroplastol has been used to study the effects of inflammation on different biological systems.
Mecanismo De Acción
The mechanism of action of Ceroplastol is not well understood. However, it is believed to work by modulating different biological pathways, including lipid metabolism, oxidative stress, and inflammation.
Efectos Bioquímicos Y Fisiológicos
Ceroplastol has been shown to have various biochemical and physiological effects on different biological systems. Some of these effects include:
1. Modulation of lipid metabolism: Ceroplastol has been shown to modulate lipid metabolism by increasing the levels of high-density lipoprotein (HDL) cholesterol and decreasing the levels of low-density lipoprotein (LDL) cholesterol.
2. Antioxidant effects: Ceroplastol has been shown to have antioxidant effects by reducing the levels of reactive oxygen species (ROS) in different biological systems.
3. Anti-inflammatory effects: Ceroplastol has been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines in different biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ceroplastol has several advantages and limitations for lab experiments. Some of the advantages include:
1. High purity: Ceroplastol is a synthetic compound that can be easily purified, ensuring high purity levels for lab experiments.
2. Easy to use: Ceroplastol is easy to use in lab experiments, making it a popular choice for researchers.
3. Stable: Ceroplastol is a stable compound that can be stored for long periods without degradation.
Some of the limitations of Ceroplastol for lab experiments include:
1. Limited solubility: Ceroplastol has limited solubility in water, which can make it difficult to use in certain experiments.
2. Limited availability: Ceroplastol is not widely available, which can make it difficult to obtain for lab experiments.
3. Limited toxicity data: There is limited toxicity data available for Ceroplastol, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on Ceroplastol. Some of these directions include:
1. Study of its effects on different biological systems: More research is needed to understand the effects of Ceroplastol on different biological systems.
2. Study of its mechanism of action: More research is needed to understand the mechanism of action of Ceroplastol.
3. Development of new synthesis methods: New synthesis methods for Ceroplastol could improve its availability and make it easier to use in lab experiments.
4. Study of its potential therapeutic applications: More research is needed to understand the potential therapeutic applications of Ceroplastol.
Métodos De Síntesis
Ceroplastol is synthesized through a multi-step process that involves the reaction of different chemicals. The first step involves the reaction of 2,4-dimethylphenol with butyric anhydride, which results in the formation of 2,4-dimethylphenyl butyrate. This compound is then reacted with thionyl chloride to produce 2,4-dimethylphenyl butyryl chloride. Finally, this compound is reacted with sodium methoxide to produce Ceroplastol.
Propiedades
Número CAS |
18674-12-9 |
|---|---|
Nombre del producto |
Ceroplastol |
Fórmula molecular |
C25H40O |
Peso molecular |
356.6 g/mol |
Nombre IUPAC |
(E,6S)-6-[(1S,3S,6R,7R,9Z,11R)-3,10-dimethyl-14-methylidene-6-tricyclo[9.3.0.03,7]tetradec-9-enyl]-2-methylhept-2-en-1-ol |
InChI |
InChI=1S/C25H40O/c1-17(16-26)7-6-8-18(2)22-13-14-25(5)15-23-20(4)9-11-21(23)19(3)10-12-24(22)25/h7,10,18,21-24,26H,4,6,8-9,11-16H2,1-3,5H3/b17-7+,19-10-/t18-,21-,22+,23+,24+,25-/m0/s1 |
Clave InChI |
RMOFCIYZKYVKBR-HNSODFLGSA-N |
SMILES isomérico |
C/C/1=C/C[C@@H]2[C@H](CC[C@]2(C[C@H]3[C@H]1CCC3=C)C)[C@@H](C)CC/C=C(\C)/CO |
SMILES |
CC1=CCC2C(CCC2(CC3C1CCC3=C)C)C(C)CCC=C(C)CO |
SMILES canónico |
CC1=CCC2C(CCC2(CC3C1CCC3=C)C)C(C)CCC=C(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



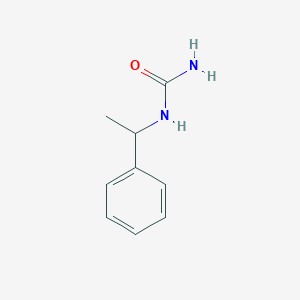
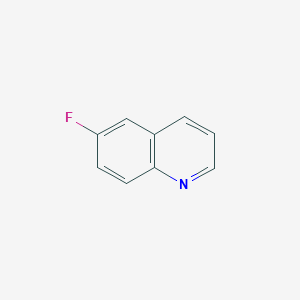
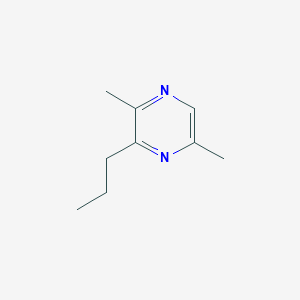
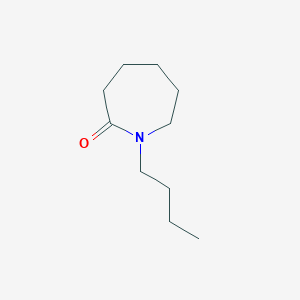

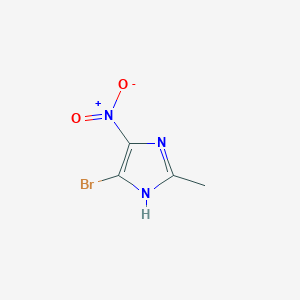
![[2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane](/img/structure/B108486.png)
![1-(4-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B108488.png)


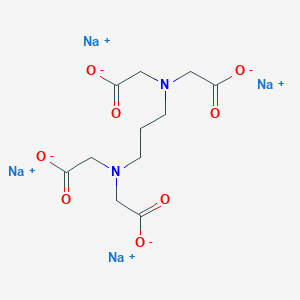


![N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amine](/img/structure/B108501.png)